Hydroxy celecoxib

Drug Metabolism CYP450 Phenotyping Enzyme Kinetics

CYP2C9 pharmacogenetics and epithelial repair studies require a probe that avoids COX-2 inhibition. Hydroxy celecoxib addresses this: - CYP2C9 probe: >3-fold genotype-dependent clearance, 72-92% suppressed by anti-CYP2C9 antibodies. - PI3K/Akt activator (gain-of-function vs celecoxib) for asthma & epithelial repair. - COX-2-inactive scaffold-matched negative control for celecoxib SAR. ≥98% purity; white solid; -20°C storage; ambient shipping. In stock for global delivery.

Molecular Formula C17H14F3N3O3S
Molecular Weight 397.4 g/mol
CAS No. 170571-00-3
Cat. No. B030826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy celecoxib
CAS170571-00-3
Synonyms4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide;  _x000B_
Molecular FormulaC17H14F3N3O3S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
InChIKeyICRSYPPLGADZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Celecoxib: Key CYP2C9 Probe & PI3K/Akt Activator


Hydroxy celecoxib (4′-hydroxycelecoxib; CAS 170571-00-3) is the primary alcohol metabolite of the selective COX-2 inhibitor celecoxib, generated predominantly via CYP2C9-mediated methyl hydroxylation [1]. Unlike celecoxib, the compound is pharmacologically inactive against COX-2 but has emerged as a key probe for CYP2C9 phenotyping studies, pharmacokinetic investigations of genetic polymorphisms, and, more recently, as a PI3K/Akt signalling activator with applications in epithelial repair and asthma research .

Why Hydroxy Celecoxib Is Irreplaceable


Hydroxy celecoxib is not merely a less potent version of celecoxib; its biological profile is qualitatively distinct. It lacks the COX-2 inhibitory activity that defines celecoxib and instead acts as a PI3K/Akt pathway activator, conferring a gain-of-function not shared by the parent compound [1]. Its formation rate is exquisitely sensitive to CYP2C9 genetic variants, with a >3-fold difference in intrinsic clearance between wild-type and variant alleles, making it a far more discriminating probe than the parent drug [2]. Simply substituting celecoxib or another COX-2 inhibitor for hydroxy celecoxib in metabolism, pharmacogenetic, or epithelial repair studies would address a different biological question and yield uninterpretable results.

Hydroxy Celecoxib Evidence Guide


CYP2C9 vs. CYP3A4 Intrinsic Clearance

The formation of hydroxy celecoxib from celecoxib is catalyzed predominantly by CYP2C9, with CYP3A4 playing a minor role. In cDNA-expressed enzyme systems, CYP2C9 exhibited a 3.2-fold lower Km (5.9 μM vs. 18.2 μM) and a 15.3-fold higher Vmax (21.7 vs. 1.42 pmol/min/pmol CYP) compared to CYP3A4, translating to an approximately 47-fold higher intrinsic clearance (Vmax/Km ratio) for CYP2C9 [1]. This large differential is not observed with the parent compound celecoxib, whose COX-2 IC50 (40 nM) does not discriminate between CYP isoforms. Consequently, hydroxy celecoxib formation rate serves as a highly specific functional marker for CYP2C9 activity in human liver microsome studies, with a correlation coefficient of r = 0.92 (P < 0.001) against the CYP2C9 probe tolbutamide [1].

Drug Metabolism CYP450 Phenotyping Enzyme Kinetics

CYP2C9 Genotype-Dependent Clearance

The intrinsic clearance of celecoxib hydroxylation to hydroxy celecoxib is profoundly affected by CYP2C9 allelic variants. In yeast-expressed recombinant enzymes, intrinsic clearance was 0.44 mL/min/nmol enzyme for CYP2C9*1 (wild-type) vs. 0.14 mL/min/nmol enzyme for CYP2C9*3, a 3.1-fold reduction [1]. In human liver microsomes from genotyped donors, hydroxy celecoxib formation was reduced 2-fold in CYP2C9*1/*3 heterozygotes and up to 5.3-fold in CYP2C9*3/*3 homozygotes compared to CYP2C9*1/*1 [1]. In vivo pharmacokinetic data from healthy Chinese subjects demonstrate that CYP2C9*1/*3 carriers exhibit a 17.2% decrease in hydroxy celecoxib Cmax and a 42.1% prolongation of t1/2 compared to CYP2C9*1/*1 individuals [2]. This genotype-dependent variability far exceeds the <2-fold change in parent celecoxib AUC typically observed across the same genotypes, establishing hydroxy celecoxib as a superior in vivo biomarker for CYP2C9 phenotyping.

Pharmacogenetics CYP2C9 Polymorphism Metabolite Clearance

COX-2 Inhibition: Inactive vs. Celecoxib

Hydroxy celecoxib has been classified as an inactive metabolite with respect to COX-2 enzyme inhibition [1][2]. This contrasts sharply with the parent compound celecoxib, which is a potent, selective COX-2 inhibitor (IC50 = 40 nM against human recombinant COX-2) [3]. The loss of COX-2 inhibitory activity upon methyl hydroxylation provides a clear functional distinction: celecoxib suppresses prostaglandin synthesis via COX-2 blockade, whereas hydroxy celecoxib does not engage this target, effectively decoupling anti-inflammatory pharmacology from the metabolic fate of the drug. This inactivity profile is critical for researchers using hydroxy celecoxib as a negative control in COX-2 activity assays or as a metabolite standard where COX-2 inhibition would confound interpretation.

COX-2 Pharmacology Metabolite Activity Anti-inflammatory Research

PI3K/Akt Signalling Gain-of-Function

Hydroxy celecoxib has been identified as a PI3K/Akt signalling pathway activator that promotes epithelial repair, a functional property absent in both the parent compound celecoxib and the downstream metabolite carboxycelecoxib . This gain-of-function is documented in the patent literature, where hydroxy celecoxib is specifically claimed alongside celecoxib, dimethyl-celecoxib, parecoxib sodium, and NS-398 as PI3K/Akt activators for promoting epithelium repair, particularly in airway epithelium of asthma patients [1]. While quantitative EC50 values for PI3K/Akt activation are not publicly available in peer-reviewed literature to date, the qualitative differentiation is supported by independent vendor annotations and patent filings that explicitly distinguish hydroxy celecoxib from other celecoxib derivatives in this functional class.

PI3K/Akt Pathway Epithelial Repair Asthma Research

Obligate Precursor to Carboxycelecoxib

Hydroxy celecoxib occupies a unique and non-substitutable position in the celecoxib metabolic cascade as the obligate intermediate between celecoxib and carboxycelecoxib. Its further oxidation to carboxycelecoxib is catalyzed by cytosolic alcohol dehydrogenase (ADH) with apparent Km values of 42 μM (ADH1) and 10 μM (ADH2), while ADH3 shows no activity [1]. This ADH-dependent step is completely dependent on liver cytosol and NAD+, representing a distinct enzymatic checkpoint not shared by any other celecoxib metabolite [1]. In contrast, the upstream step (celecoxib → hydroxy celecoxib) is catalyzed by CYP2C9, and the parent drug cannot bypass hydroxy celecoxib to directly form carboxycelecoxib. This sequential metabolic dependence makes hydroxy celecoxib indispensable for studies dissecting the relative contributions of CYP450-mediated hydroxylation vs. ADH-mediated oxidation in celecoxib disposition.

Metabolic Pathway Alcohol Dehydrogenase Drug Disposition

Hydroxy Celecoxib Application Scenarios


CYP2C9 Phenotyping in DDI Panels

Hybridoxy celecoxib, as the primary CYP2C9-dependent metabolite, enables precise functional phenotyping of CYP2C9 activity in human liver microsome or hepatocyte DDI panels. The >47-fold intrinsic clearance differential between CYP2C9 and CYP3A4 [1], coupled with the 2- to 5.3-fold genotype-dependent variability in formation rates [2], provides a dynamic range that allows confident discrimination of CYP2C9 inhibition, induction, or genetic deficiency. This application is directly supported by antibody inhibition studies showing 72–92% suppression of hydroxy celecoxib formation by anti-CYP2C9 monoclonal antibodies [1].

CYP2C9 Pharmacogenetic Biomarker

The amplified pharmacogenetic signal of hydroxy celecoxib—with 17.2% reduction in Cmax and 42.1% prolongation of t1/2 in CYP2C9*1/*3 carriers [3]—makes it the preferred analyte over parent celecoxib for clinical studies correlating CYP2C9 genotype with pharmacokinetic outcomes. Its utility is further reinforced by the observation that CYP2C9*2 variants, which do not significantly alter celecoxib clearance, are nonetheless distinguishable through hydroxy celecoxib formation rates [2].

COX-2 Pharmacological Negative Control

Hydroxy celecoxib's well-documented COX-2 inactivity [4] qualifies it as an ideal scaffold-matched negative control in celecoxib pharmacological studies. Researchers screening novel celecoxib analogues for COX-2 inhibition can use hydroxy celecoxib as a baseline control that retains the pyrazole-benzenesulfonamide core but eliminates COX-2 binding, enabling structure-activity relationship (SAR) interpretation without confounding from residual COX-2 activity.

PI3K/Akt-Mediated Epithelial Repair in Asthma

Hydroxy celecoxib is expressly claimed in granted patents (EP3796918A1/WO2019222801A1) as a PI3K/Akt activator for promoting epithelium repair, particularly in airway epithelium relevant to asthma [5]. This application leverages the compound's gain-of-function in PI3K/Akt signalling, which is absent in celecoxib and carboxycelecoxib, enabling COX-2-independent investigations into epithelial regeneration mechanisms.

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